1,2-Bis(trichlorosilyl)ethane

Catalog No.
S579084
CAS No.
2504-64-5
M.F
C2H4Cl6Si2
M. Wt
296.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(trichlorosilyl)ethane

CAS Number

2504-64-5

Product Name

1,2-Bis(trichlorosilyl)ethane

IUPAC Name

trichloro(2-trichlorosilylethyl)silane

Molecular Formula

C2H4Cl6Si2

Molecular Weight

296.9 g/mol

InChI

InChI=1S/C2H4Cl6Si2/c3-9(4,5)1-2-10(6,7)8/h1-2H2

InChI Key

WDVUXWDZTPZIIE-UHFFFAOYSA-N

SMILES

C(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl

Synonyms

1,1,1,4,4,4-hexachloro-1,4-disilabutane, HC-DSB cpd

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
  • Precursor for Silicone Synthesis

    Due to the presence of reactive silicon-chlorine bonds, 1,2-Bis(trichlorosilyl)ethane can be used as a precursor for the synthesis of various silicone polymers. By undergoing hydrolysis or condensation reactions, it can be converted into linear or branched polysiloxane chains, which are the building blocks of many silicones [].

  • Organic Synthesis

    The reactive silicon-chlorine bonds also make 1,2-Bis(trichlorosilyl)ethane a potential reagent in organic synthesis. It can be used for the introduction of silyl groups into organic molecules, which can be useful for modifying their properties or creating new functional groups [].

  • Study of Silicon-Based Materials

    Research on 1,2-Bis(trichlorosilyl)ethane can contribute to the development of new silicon-based materials. By studying its reactivity and interaction with other molecules, scientists can gain insights into the design and synthesis of novel materials with desired properties, such as heat resistance, electrical conductivity, or flame retardancy.

1,2-Bis(trichlorosilyl)ethane is an organosilicon compound characterized by its molecular formula C2H4Cl6Si2C_2H_4Cl_6Si_2 and a molecular weight of 296.94 g/mol. This compound consists of two trichlorosilyl groups attached to an ethane backbone, resulting in a unique structure that exhibits significant reactivity, particularly with water, where it reacts violently to produce hydrochloric acid and silicates . It typically appears as a white or colorless solid and has a melting point ranging from 24 to 25 °C and a flash point of 65 °C .

1,2-Bis(trichlorosilyl)ethane functions as a coupling agent by reacting with the metal surface to form a covalently bonded layer. This layer provides functional groups (likely Si-OH after hydrolysis) that can interact with the head groups of the self-assembled monolayer molecules, promoting their adhesion.

The specific mechanism depends on the type of metal surface and the functional groups present in the SAM molecules.

  • Acute Toxicity: Data on specific toxicity is not readily available. However, due to the presence of chlorine atoms, it is likely to be irritating to the skin, eyes, and respiratory system.
  • Flammability: No data available on flammability. However, as an organosilicon compound, it is likely not readily flammable.

1,2-Bis(trichlorosilyl)ethane is known for its vigorous reactions with water, leading to the release of hydrochloric acid and the formation of silanol compounds. This reaction can be summarized as follows:

C2H4Cl6Si2+2H2OC2H4Si2 OH 4+6HCl\text{C}_2\text{H}_4\text{Cl}_6\text{Si}_2+2\text{H}_2\text{O}\rightarrow \text{C}_2\text{H}_4\text{Si}_2\text{ OH }_4+6\text{HCl}

The compound can also undergo hydrolysis under controlled conditions, which is important for its applications in surface modification and polymerization processes .

Synthesis of 1,2-bis(trichlorosilyl)ethane typically involves the chlorination of ethylene in the presence of silicon tetrachloride or similar silicon sources. The general method can be outlined as follows:

  • Starting Materials: Ethylene and silicon tetrachloride.
  • Reaction Conditions: Conducted under an inert atmosphere (e.g., nitrogen) to prevent unwanted reactions with moisture.
  • Process:
    • Ethylene gas is reacted with silicon tetrachloride at elevated temperatures.
    • The product is purified through distillation or recrystallization to obtain the desired compound in high purity.

This method allows for the efficient production of the compound while minimizing by-products .

1,2-Bis(trichlorosilyl)ethane finds various applications in materials science and chemistry:

  • Silicon-based Polymers: It serves as a precursor for synthesizing silicon-containing polymers and copolymers.
  • Surface Modification: Used in modifying surfaces to enhance hydrophobicity or adhesion properties.
  • Chemical Intermediates: Acts as a reagent in organic synthesis reactions involving silicon compounds .

Several compounds exhibit structural or functional similarities to 1,2-bis(trichlorosilyl)ethane:

Compound NameMolecular FormulaKey Characteristics
TrichlorosilaneSiCl3HSiCl_3HA simpler silane that reacts with moisture but lacks ethane backbone.
1,3-Bis(trichlorosilyl)propaneC3H6Cl6Si2C_3H_6Cl_6Si_2Contains three carbon atoms; used in similar polymer applications.
DichlorodimethylsilaneC2H6Cl2SiC_2H_6Cl_2SiLess reactive than 1,2-bis(trichlorosilyl)ethane; used for surface treatments.

The uniqueness of 1,2-bis(trichlorosilyl)ethane lies in its dual trichlorosilyl groups that enhance its reactivity compared to simpler silanes and its specific application potential in polymer science .

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 44 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2504-64-5

Wikipedia

1,2-Bis(trichlorosilyl)ethane

General Manufacturing Information

Silane, 1,1'-(1,2-ethanediyl)bis[1,1,1-trichloro-: ACTIVE

Dates

Modify: 2023-08-15

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